SARS-CoV-2 3CLpro-IN-6

SARS-CoV-2 3CLpro Inhibitor Covalent Inhibition

Standardizing 3CLpro inhibition studies requires a well-characterized reversible covalent tool compound. SARS-CoV-2 3CLpro-IN-6 (MW 405.4) offers an experimentally validated baseline for SAR and computational model validation. • IC50: 4.9 µM against SARS-CoV-2 3CLpro in enzymatic assays • Mechanism: Reversible covalent binding (differentiates from irreversible inhibitors like GC376) • Scaffold: Novel furan-2-ylmethylene, identified via deep learning-based virtual screening • Application: Positive control for HTS, target engagement studies, and algorithm development

Molecular Formula C22H15NO7
Molecular Weight 405.4 g/mol
Cat. No. B11632879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-6
Molecular FormulaC22H15NO7
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H15NO7/c1-29-22(26)21(25)17(20(24)14-7-3-2-4-8-14)13-15-11-12-19(30-15)16-9-5-6-10-18(16)23(27)28/h2-13H,1H3/b17-13-
InChIKeyPXEAOWXHVUSAAR-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-6: A Reversible Covalent 3CL Protease Inhibitor for COVID-19 Research – IC50, Mechanism, and Procurement Data


SARS-CoV-2 3CLpro-IN-6 (CAS: 302821-53-0, molecular formula C22H15NO7, MW 405.36 g/mol) is a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro, also known as Mpro), a pivotal enzyme responsible for viral polyprotein processing and replication [1]. Discovered through a deep learning-based screening approach, this compound exhibits an IC50 value of 4.9 µM against recombinant SARS-CoV-2 3CLpro in FRET-based enzymatic assays and demonstrates time-dependent covalent inhibition behavior, characteristic of its mechanism of action [1]. The compound is supplied as a research-use-only small molecule with typical purity of ≥95% and is soluble in DMSO for in vitro experimental applications .

Why SARS-CoV-2 3CLpro Inhibitors Cannot Be Interchanged: Potency, Mechanism, and Resistance Considerations for 3CLpro-IN-6


The 3CLpro inhibitor landscape exhibits extreme variation in potency (IC50 values spanning four orders of magnitude from low nanomolar to high micromolar) and divergent mechanisms of action, including reversible covalent, irreversible covalent, and non-covalent inhibition [1]. SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor with time-dependent kinetics [1], which differs fundamentally from non-covalent inhibitors like ML188 (IC50 = 1.5 µM) [2] and clinically validated irreversible covalent agents such as nirmatrelvir (IC50 = 47 nM) [3]. These mechanistic distinctions directly influence target residence time, selectivity, and resistance profiles. Moreover, resistance to covalent 3CLpro inhibitors can arise from specific active-site mutations (e.g., C145, H41) that differentially impact inhibitor binding depending on the chemical scaffold and covalent warhead employed [1]. Consequently, substituting SARS-CoV-2 3CLpro-IN-6 with a structurally or mechanistically distinct analog without empirical validation introduces significant risks to experimental reproducibility and data interpretation.

SARS-CoV-2 3CLpro-IN-6: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Mechanistic Differentiation: Reversible Covalent Inhibition with Time-Dependent Kinetics

SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor that exhibits time-dependent inhibition of SARS-CoV-2 3CLpro, as evidenced by a progressive increase in inhibition with extended incubation time [1]. In contrast, nirmatrelvir is an irreversible covalent inhibitor that forms a stable covalent adduct with the catalytic cysteine (Cys145) [2]. Non-covalent inhibitors such as ML188 (IC50 = 1.5 µM) lack the covalent binding step entirely [3]. The reversible covalent mechanism of 3CLpro-IN-6 is expected to provide a more tunable inhibition profile and potentially lower off-target risk due to the reversibility of the covalent bond, though direct selectivity data are not reported.

SARS-CoV-2 3CLpro Inhibitor Covalent Inhibition Mechanism of Action

Comparative Inhibitory Potency: Benchmarking SARS-CoV-2 3CLpro-IN-6 Within the '3CLpro-IN' Series

Within the '3CLpro-IN' series, SARS-CoV-2 3CLpro-IN-6 exhibits an IC50 of 4.9 µM against SARS-CoV-2 3CLpro [1]. This positions it as a moderate-potency inhibitor compared to closely related analogs: SARS-CoV-2 3CLpro-IN-5 (IC50 = 3.8 nM) [2], SARS-CoV-2 3CLpro-IN-7 (IC50 = 1.4 µM) , SARS-CoV-2 3CLpro-IN-20 (IC50 = 0.43 µM) [3], and SARS-CoV-2 3CLpro-IN-11 (IC50 = 140 nM against SARS-CoV-2) [4]. The 1289-fold potency difference relative to the most potent analog (3CLpro-IN-5) underscores the critical importance of selecting the appropriate tool compound for the intended concentration range and assay sensitivity.

SARS-CoV-2 3CLpro Inhibitor IC50 Comparison Potency

Discovery Approach: Deep Learning-Driven Identification of a Novel Covalent Scaffold

SARS-CoV-2 3CLpro-IN-6 (Compound 13) was identified through a deep learning-based stepwise screening strategy specifically designed to discover covalent inhibitors of SARS-CoV-2 3CLpro [1]. This approach integrated a directed message passing neural network with a feed-forward neural network to predict covalent inhibition activity, achieving high accuracy. Out of 32 top-ranking compounds tested experimentally, 12 were active, and 6 exhibited IC50 values below 12 µM, with 3CLpro-IN-6 among them [1]. This contrasts with traditional high-throughput screening (HTS) or structure-based design approaches used for many other 3CLpro inhibitors, such as nirmatrelvir which was developed through structure-guided optimization of peptidomimetic leads [2].

Deep Learning Covalent Inhibitor Drug Discovery Virtual Screening

Resistance Profile: Covalent Binding to Cys145 and Implications for Mutation-Driven Escape

As a covalent inhibitor, SARS-CoV-2 3CLpro-IN-6 is expected to bind to the catalytic cysteine residue (Cys145) of the 3CLpro active site [1]. Resistance to covalent 3CLpro inhibitors can arise from mutations at Cys145 or neighboring residues (e.g., H41, M49) that disrupt inhibitor binding . While specific resistance data for 3CLpro-IN-6 are not reported, the reversible nature of its covalent bond may confer a different resistance profile compared to irreversible inhibitors like nirmatrelvir, for which multiple resistance-associated mutations (e.g., E166V, L50F) have been documented [2]. This differential susceptibility is critical for researchers designing experiments to evaluate inhibitor durability or investigating resistance mechanisms.

Drug Resistance 3CLpro Mutations Covalent Inhibitor SARS-CoV-2

Utility in Combination Antiviral Strategies: Synergy with Nucleoside Analogs

SARS-CoV-2 3CLpro-IN-6 is commonly employed in combination with nucleoside analogs (e.g., remdesivir, molnupiravir) or fusion/entry inhibitors to achieve enhanced suppression of viral replication and cytopathic effects in vitro . While quantitative synergy scores (e.g., combination index) are not provided, the rationale stems from targeting distinct stages of the viral life cycle: 3CLpro-IN-6 inhibits polyprotein processing, whereas nucleoside analogs block RNA-dependent RNA polymerase (RdRp) activity [1]. This dual-targeting strategy is analogous to the clinical combination of nirmatrelvir (3CLpro inhibitor) with ritonavir (CYP3A4 inhibitor for pharmacokinetic boosting), though direct combination data for 3CLpro-IN-6 are lacking.

Combination Therapy Antiviral Synergy SARS-CoV-2 Nucleoside Analogs

SARS-CoV-2 3CLpro-IN-6: Optimal Research Applications Based on Quantitative Evidence


Enzymatic Screening and Structure-Activity Relationship (SAR) Studies for 3CLpro Inhibitor Optimization

With a moderate IC50 of 4.9 µM and well-characterized time-dependent covalent inhibition behavior [1], SARS-CoV-2 3CLpro-IN-6 serves as an ideal reference compound for medium-throughput enzymatic screening campaigns. Its potency falls within a range that avoids assay saturation issues common with sub-nanomolar inhibitors while remaining sufficiently active to generate robust dose-response curves. The compound's novel scaffold, identified through deep learning-based virtual screening [1], provides a distinct chemical starting point for medicinal chemistry optimization efforts, particularly for research groups seeking to explore structure-activity relationships outside traditional peptidomimetic space.

Mechanistic Studies of Reversible Covalent Inhibition and Drug-Target Residence Time

The reversible covalent mechanism of SARS-CoV-2 3CLpro-IN-6, characterized by time-dependent inhibition kinetics [1], makes it a valuable tool for investigating the relationship between covalent bond reversibility and target residence time. Researchers can employ this compound in kinetic assays to compare off-rates with irreversible covalent inhibitors (e.g., nirmatrelvir) and non-covalent inhibitors, thereby elucidating how binding kinetics influence cellular efficacy and resistance development. Such studies are critical for understanding the therapeutic window and durability of covalent 3CLpro inhibitors.

Antiviral Resistance Profiling and Mutation Analysis

Given that SARS-CoV-2 3CLpro-IN-6 covalently targets the catalytic Cys145 residue [1], it is a pertinent tool for in vitro resistance selection experiments and mutation profiling. Researchers can passage SARS-CoV-2 in the presence of sub-inhibitory concentrations of 3CLpro-IN-6 to identify escape mutations and compare the resistance landscape with that of clinically relevant inhibitors such as nirmatrelvir [2]. The reversible nature of its covalent bond may yield distinct resistance patterns, providing insights into resistance mechanisms specific to this inhibitor class .

In Vitro Combination Therapy Research with Nucleoside Analogs

SARS-CoV-2 3CLpro-IN-6 is frequently utilized in combination studies with nucleoside analogs (e.g., remdesivir) or fusion inhibitors to investigate additive or synergistic antiviral effects . By targeting the viral protease distinct from the polymerase, this compound enables researchers to explore dual-targeting strategies that may suppress viral replication more effectively and reduce the emergence of resistance. Although quantitative synergy data are not yet reported, the compound's established use in combination protocols makes it a practical choice for preliminary combination screening experiments.

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